molecular formula C15H9ClN2O4 B12558823 1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid CAS No. 160161-66-0

1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B12558823
CAS No.: 160161-66-0
M. Wt: 316.69 g/mol
InChI Key: YHEMLIOLXQLDLV-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound that belongs to the cinnoline family

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically involve refluxing the mixture in ethanol or another suitable solvent, with the addition of catalysts such as piperidine or ammonium acetate .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions include substituted cinnoline derivatives, alcohols, and esters .

Scientific Research Applications

1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and transcription processes. These actions contribute to its antimicrobial, antiviral, and anticancer properties .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can be compared with other similar compounds such as:

    1-(4-Chlorophenyl)-3-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid: Similar structure but with a different position of the hydroxy group.

    1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Contains a quinoline ring instead of a cinnoline ring.

    1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic acid: Contains a pyridine ring instead of a cinnoline ring.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

160161-66-0

Molecular Formula

C15H9ClN2O4

Molecular Weight

316.69 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-hydroxy-4-oxocinnoline-3-carboxylic acid

InChI

InChI=1S/C15H9ClN2O4/c16-8-4-6-9(7-5-8)18-10-2-1-3-11(19)12(10)14(20)13(17-18)15(21)22/h1-7,19H,(H,21,22)

InChI Key

YHEMLIOLXQLDLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C(=NN2C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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